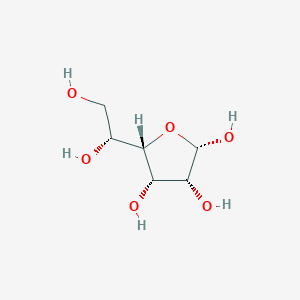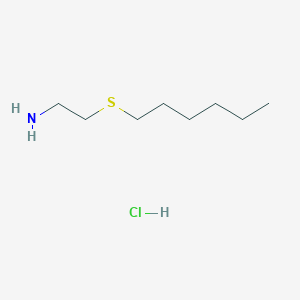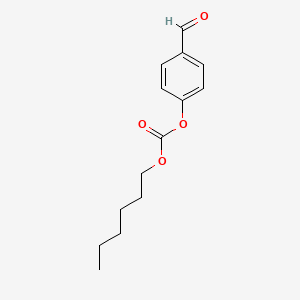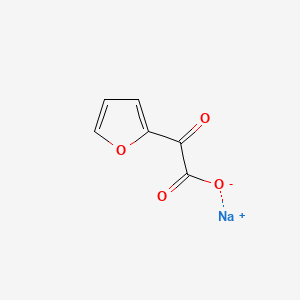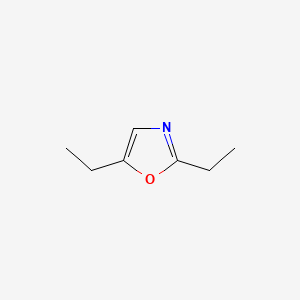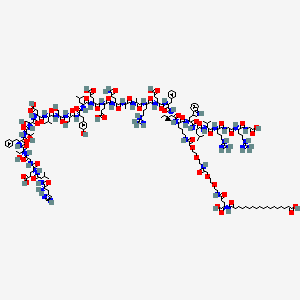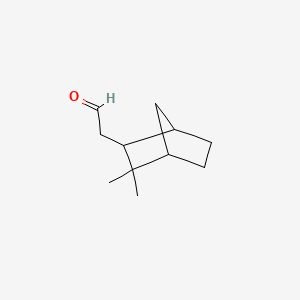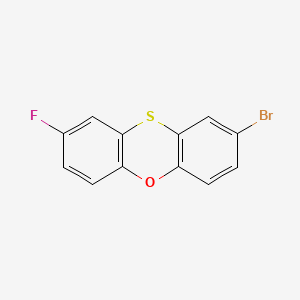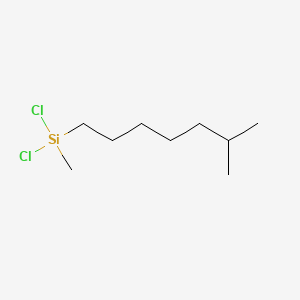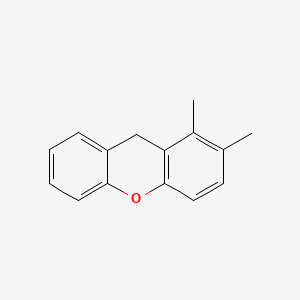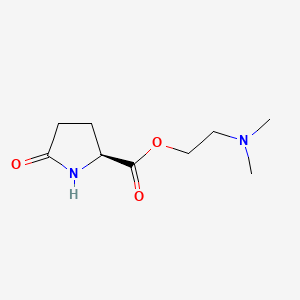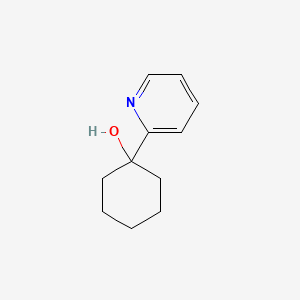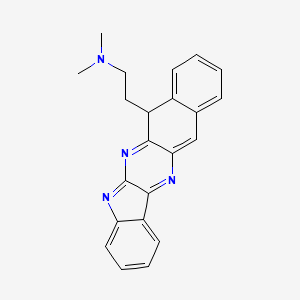
7-(2-Dimethylaminoethyl)-7H-benzo(g)indolo(2,3-b)quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-Dimethylaminoethyl)-7H-benzo(g)indolo(2,3-b)quinoxaline is a complex organic compound belonging to the indoloquinoxaline family This compound is characterized by its unique structure, which includes a benzoindole fused with a quinoxaline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Dimethylaminoethyl)-7H-benzo(g)indolo(2,3-b)quinoxaline typically involves a multi-step process. One common method is the cyclo-condensation reaction, where anthraquinone derivatives are used as starting materials. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale cyclo-condensation reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques employed to enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
7-(2-Dimethylaminoethyl)-7H-benzo(g)indolo(2,3-b)quinoxaline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its properties for specific applications .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenation and alkylation reactions are performed using reagents like bromine (Br2) and alkyl halides.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and physical properties. These derivatives are often used in further research and development .
Applications De Recherche Scientifique
7-(2-Dimethylaminoethyl)-7H-benzo(g)indolo(2,3-b)quinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Mécanisme D'action
The mechanism of action of 7-(2-Dimethylaminoethyl)-7H-benzo(g)indolo(2,3-b)quinoxaline involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and inhibiting replication. It also interacts with specific enzymes, inhibiting their activity and affecting various cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indolo[2,3-b]quinoxaline: A closely related compound with similar structural features and applications.
Indolo[2,3-b]quinoline: Another related compound known for its anticancer and antiviral properties.
Uniqueness
7-(2-Dimethylaminoethyl)-7H-benzo(g)indolo(2,3-b)quinoxaline stands out due to its unique combination of a benzoindole and quinoxaline ring, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Propriétés
Numéro CAS |
156810-64-9 |
|---|---|
Formule moléculaire |
C22H20N4 |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
N,N-dimethyl-2-(2,10,12-triazapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,12,15,17,19-decaen-14-yl)ethanamine |
InChI |
InChI=1S/C22H20N4/c1-26(2)12-11-16-15-8-4-3-7-14(15)13-19-20(16)25-22-21(23-19)17-9-5-6-10-18(17)24-22/h3-10,13,16H,11-12H2,1-2H3 |
Clé InChI |
HNKCQYVZCLBPPH-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCC1C2=CC=CC=C2C=C3C1=NC4=NC5=CC=CC=C5C4=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



